molecular formula C4H2BrIN2 B3242059 4-Bromo-5-iodopyrimidine CAS No. 1500179-97-4

4-Bromo-5-iodopyrimidine

Cat. No.: B3242059
CAS No.: 1500179-97-4
M. Wt: 284.88 g/mol
InChI Key: DLNZWLYQCGIJON-UHFFFAOYSA-N
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Description

4-Bromo-5-iodopyrimidine is a heterocyclic organic compound with the molecular formula C4H2BrIN2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-5-iodopyrimidine can be synthesized through several methods. One common approach involves the halogenation of pyrimidine derivatives. For instance, 5-bromo-2-chloropyrimidine can be reacted with hydroiodic acid to yield this compound . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimized versions of the laboratory methods, with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-iodopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodopyrimidine is primarily related to its ability to participate in various chemical reactions. The presence of bromine and iodine atoms makes it a versatile intermediate in synthetic chemistry. These halogens can be selectively replaced or modified, allowing for the creation of a wide range of derivatives with specific properties and functions .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-iodopyrimidine is unique due to its specific halogenation pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specialized compounds for research and industrial applications .

Properties

IUPAC Name

4-bromo-5-iodopyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIN2/c5-4-3(6)1-7-2-8-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNZWLYQCGIJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-iodopyrimidine
Reactant of Route 2
4-Bromo-5-iodopyrimidine
Reactant of Route 3
4-Bromo-5-iodopyrimidine
Reactant of Route 4
4-Bromo-5-iodopyrimidine
Reactant of Route 5
4-Bromo-5-iodopyrimidine
Reactant of Route 6
4-Bromo-5-iodopyrimidine

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